molecular formula C19H16ClNO3 B1335385 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 847503-16-6

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1335385
CAS No.: 847503-16-6
M. Wt: 341.8 g/mol
InChI Key: FLKIJAGIGMAFCI-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by the presence of a chloro group at the 7th position, an ethoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. The unique structure of this compound contributes to its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-ethoxyaniline with 7-chloro-8-methylquinoline-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinoline ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled and reused is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
  • 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
  • 8-Hydroxyquinoline derivatives

Uniqueness

Compared to similar compounds, 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits unique properties due to the presence of the ethoxy group, which can enhance its lipophilicity and improve its ability to penetrate cell membranes. This makes it particularly effective in biological applications .

Properties

IUPAC Name

7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(22)23)14-7-8-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKIJAGIGMAFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175456
Record name 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847503-16-6
Record name 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847503-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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